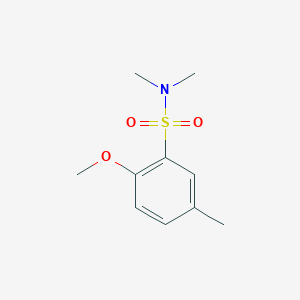
N-isobutyl-4-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-4-isopropylbenzenesulfonamide, also known as IBIBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. IBIBS is a non-toxic and stable compound that has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-isobutyl-4-isopropylbenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific target molecules. N-isobutyl-4-isopropylbenzenesulfonamide has been shown to bind to metal ions such as zinc and copper, and it may also interact with proteins and other biomolecules.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of metalloproteases and the modulation of cellular signaling pathways. N-isobutyl-4-isopropylbenzenesulfonamide has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N-isobutyl-4-isopropylbenzenesulfonamide is its stability and non-toxicity, which make it a safe and reliable compound for use in lab experiments. However, N-isobutyl-4-isopropylbenzenesulfonamide may not be suitable for all types of experiments, and its specific properties and limitations should be carefully considered before use.
未来方向
There are many potential future directions for research on N-isobutyl-4-isopropylbenzenesulfonamide, including the development of new metal ion sensors and fluorescent probes, the investigation of its potential therapeutic properties for the treatment of cancer and other diseases, and the exploration of its antimicrobial properties for the development of new antibiotics. Further research is needed to fully understand the mechanism of action of N-isobutyl-4-isopropylbenzenesulfonamide and its potential applications in scientific research.
合成方法
The synthesis of N-isobutyl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with isobutylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. The yield of N-isobutyl-4-isopropylbenzenesulfonamide is typically high, and the compound is stable under a range of conditions.
科学研究应用
N-isobutyl-4-isopropylbenzenesulfonamide has been used in a range of scientific research applications, including as a ligand for metal ion sensors, as a fluorescent probe for the detection of zinc ions, and as a potential therapeutic agent for the treatment of cancer. N-isobutyl-4-isopropylbenzenesulfonamide has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
属性
产品名称 |
N-isobutyl-4-isopropylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)9-14-17(15,16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
InChI 键 |
KMWUIUNGVFEOFM-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C |
规范 SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)







![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)


